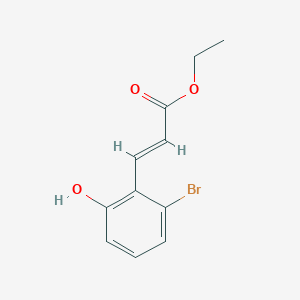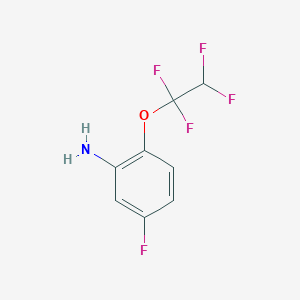
2-(Dibromomethyl)-5-nitrobenzotrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dibromomethyl)-5-nitrobenzotrifluoride is an organic compound characterized by the presence of both bromine and nitro functional groups attached to a benzotrifluoride core
准备方法
The synthesis of 2-(Dibromomethyl)-5-nitrobenzotrifluoride typically involves the bromination of 5-nitrobenzotrifluoride. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
化学反应分析
2-(Dibromomethyl)-5-nitrobenzotrifluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the dibromomethyl group, leading to the formation of carboxylic acids or other oxidized products.
科学研究应用
2-(Dibromomethyl)-5-nitrobenzotrifluoride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or photonic characteristics.
Pharmaceutical Research: It is used in the synthesis of potential pharmaceutical intermediates and active compounds.
作用机制
The mechanism of action of 2-(Dibromomethyl)-5-nitrobenzotrifluoride involves its interaction with various molecular targets, depending on the specific application. For instance, in organic synthesis, the compound’s reactivity is primarily due to the presence of the dibromomethyl and nitro groups, which can undergo various chemical transformations .
相似化合物的比较
Similar compounds to 2-(Dibromomethyl)-5-nitrobenzotrifluoride include other brominated and nitro-substituted benzotrifluorides. These compounds share similar reactivity patterns but differ in their specific substitution patterns and resulting properties. For example, compounds like 2,4-dibromomethyl-5-nitrobenzotrifluoride and 2,5-dibromomethyl-4-nitrobenzotrifluoride exhibit similar chemical behaviors but may have different applications based on their structural differences .
属性
IUPAC Name |
1-(dibromomethyl)-4-nitro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F3NO2/c9-7(10)5-2-1-4(14(15)16)3-6(5)8(11,12)13/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSUNKYHBJJVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
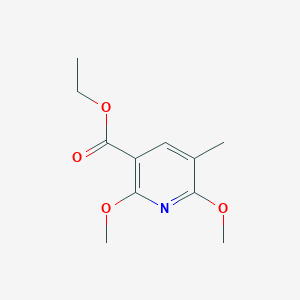
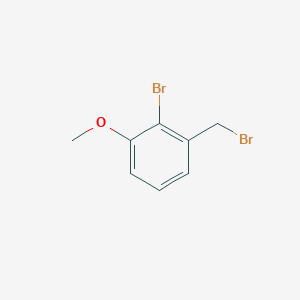


![3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid](/img/structure/B6296520.png)
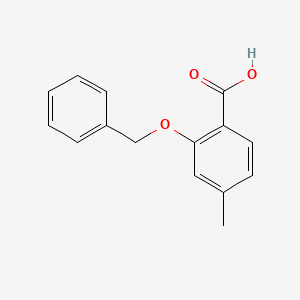
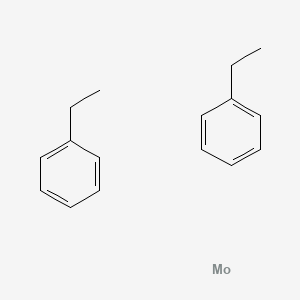

![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)
